sodium;sulfamate
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Overview
Description
Preparation Methods
Tranexamic acid is synthesized through a multi-step process. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Cyclization: Lysine undergoes cyclization to form a cyclohexane derivative.
Aminomethylation: The cyclohexane derivative is then aminomethylated to introduce the amino group.
Carboxylation: Finally, the compound is carboxylated to form Tranexamic acid.
Industrial production methods for Tranexamic acid involve optimizing these steps to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: It can also undergo reduction reactions to yield different products.
Substitution: Substitution reactions involving Tranexamic acid often result in the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: Tranexamic acid is used in biological research to study its effects on blood clotting and fibrinolysis.
Industry: In the pharmaceutical industry, Tranexamic acid is used in the formulation of various medications aimed at controlling bleeding.
Mechanism of Action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By inhibiting this activation, Tranexamic acid helps to preserve the integrity of fibrin clots, thereby reducing bleeding . The molecular targets involved in this mechanism include the lysine-binding sites on plasminogen, which Tranexamic acid binds to, preventing its conversion to plasmin .
Comparison with Similar Compounds
Tranexamic acid is often compared with other antifibrinolytic agents such as aminocaproic acid. While both compounds work by inhibiting plasminogen activation, Tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency is due to its stronger binding affinity to the lysine-binding sites on plasminogen .
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Epsilon-aminocaproic acid: A derivative of aminocaproic acid with similar properties.
Cyklokapron: A brand name for Tranexamic acid, used in clinical settings.
Tranexamic acid’s uniqueness lies in its high potency and effectiveness in reducing bleeding, making it a valuable compound in both medical and research applications.
Properties
IUPAC Name |
sodium;sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWYPRSFEZRKDK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
NS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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